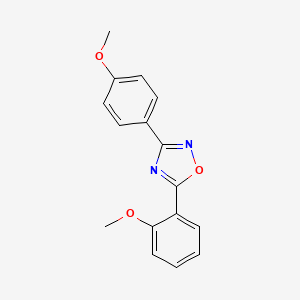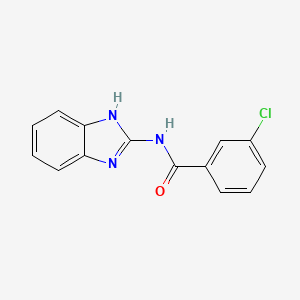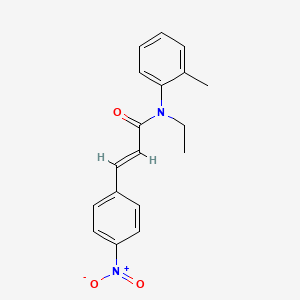
N-(2,4-dimethoxyphenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-phenylacrylamide, also known as DPA, is a compound that has been studied extensively for its potential therapeutic applications. DPA belongs to the class of compounds known as arylacrylamides, which have been found to exhibit a variety of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and pain. This compound has been found to inhibit the activity of the enzyme, cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of the protein, nuclear factor kappa B (NF-κB), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer. In inflammation research, this compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In pain research, this compound has been found to reduce the sensitivity of neurons to pain stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethoxyphenyl)-3-phenylacrylamide in lab experiments is that it has been extensively studied and its properties are well characterized. This compound is also relatively easy to synthesize, which makes it readily available for research. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-phenylacrylamide. One area of research is the development of this compound derivatives with improved properties, such as increased potency or selectivity. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. This could lead to the identification of new targets for drug development. Finally, further research is needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-3-phenylacrylamide involves the reaction of 2,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base catalyst. This reaction results in the formation of the intermediate, 2,4-dimethoxyphenyl-3-phenylpropenoic acid, which is then converted into this compound by reaction with thionyl chloride and a secondary amine.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain. In cancer research, this compound has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. This compound has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases such as arthritis. In addition, this compound has been found to have analgesic properties, which may make it useful for the treatment of pain.
Propiedades
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-14-9-10-15(16(12-14)21-2)18-17(19)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNAUFMNGYJQCE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)

![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)



![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5886091.png)